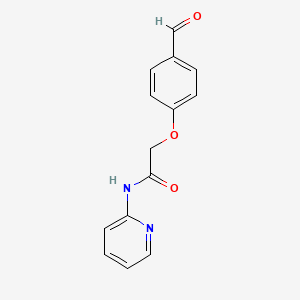

2-(4-Formylphenoxy)-N-2-pyridinylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of trichalcones containing a core s-triazine moiety were synthesized, where the intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine was synthesized by the reaction of cyanuric chloride with the sodium salt of p-hydroxybenzaldehyde using a phase-transfer catalyst .Aplicaciones Científicas De Investigación

Antimicrobial Agent

The s-triazine derivatives, including “2-(4-Formylphenoxy)-N-2-pyridinylacetamide,” have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacterial and fungal species. This makes them valuable in the development of new antibacterial and antifungal therapies, especially in the face of increasing antibiotic resistance .

Chelating Agents

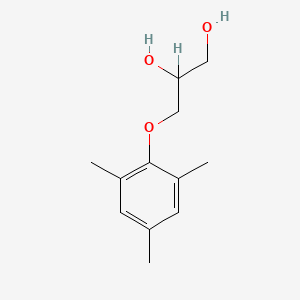

These compounds are recognized as powerful chelating agents. They can form complexes with metals, which is useful in various fields such as medicinal chemistry for designing metal-based drugs, and in industries for removing heavy metals from waste streams .

Dendrimer Synthesis

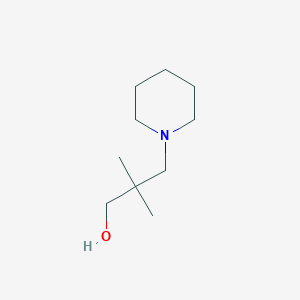

The s-triazine core is utilized in the synthesis of dendrimers. Dendrimers are highly branched, star-shaped macromolecules with potential applications in drug delivery, gene therapy, and as catalysts. The triazine derivatives provide a stable core that can be functionalized with various chemical groups to tailor the properties of the dendrimer .

Liquid Crystals

Due to their structural properties, s-triazine derivatives are used in the creation of liquid crystals. These materials have applications in electronic displays, such as those used in watches, calculators, and laptops, due to their ability to modulate light .

Supramolecular Chemistry

The s-triazine scaffold is employed in supramolecular chemistry to design molecules that can self-assemble into larger structures. These structures have applications in creating nanoscale devices and materials .

Agricultural Chemicals

s-Triazine derivatives have been used as herbicides and pesticides. Their ability to interfere with the growth of unwanted plants and pests makes them valuable in agricultural practices to increase crop yield and protect from infestations .

Mecanismo De Acción

Target of Action

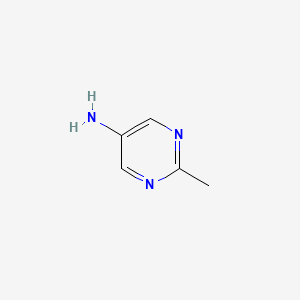

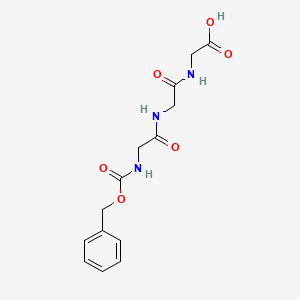

The primary target of 2-(4-Formylphenoxy)-N-2-pyridinylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are organic compounds well known for their biological activity, particularly their antibiotic properties . They are privileged scaffolds for the preparation of a vast range of antibiotics, including penicillins, cephalosporins, monobactams, and carbacephems .

Mode of Action

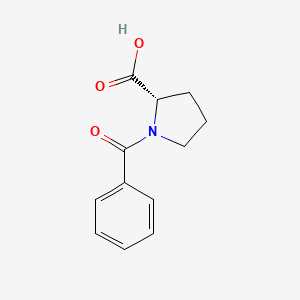

The compound’s mode of action involves a diastereoselective ketene-imine cycloaddition reaction . This reaction occurs between 2-(4-formylphenoxy) acetic acid and an imine using NEt3 as a base and p-toluensulfonyl chloride . This process affords the target aldehyde-functionalized β-lactams in high yields, showing only cis geometry .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of β-lactams . The compound’s interaction with its targets leads to changes in these pathways, resulting in the production of β-lactam derivatives . These derivatives have a wide range of antibiotic properties, making them valuable in the treatment of various bacterial infections .

Result of Action

The result of the compound’s action is the production of aldehyde-functionalized β-lactams . These β-lactams have antibiotic properties and can be used in the treatment of various bacterial infections . The compound’s action thus has significant implications for the development of new antibiotics.

Propiedades

IUPAC Name |

2-(4-formylphenoxy)-N-pyridin-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-9-11-4-6-12(7-5-11)19-10-14(18)16-13-3-1-2-8-15-13/h1-9H,10H2,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUHKGWMCRLFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)COC2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350746 |

Source

|

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

329211-31-6 |

Source

|

| Record name | ST002573 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.